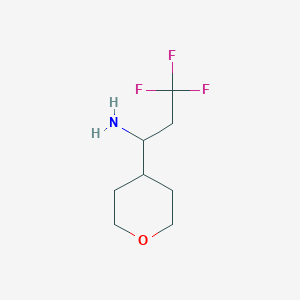
3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine is a fluorinated amine compound with a unique structure that combines a trifluoromethyl group and a tetrahydropyran ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tetrahydro-2H-pyran-4-amine and 3,3,3-trifluoropropanal.
Reaction Conditions: The reaction between tetrahydro-2H-pyran-4-amine and 3,3,3-trifluoropropanal is carried out under reductive amination conditions. Common reagents used include sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst such as acetic acid.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,3-trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the trifluoromethyl group.
3,3,3-Trifluoro-1-propanamine: Similar in structure but lacks the tetrahydropyran ring.
Uniqueness
3,3,3-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)propan-1-amine is unique due to the presence of both the trifluoromethyl group and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14F3NO |
|---|---|
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-1-(oxan-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)5-7(12)6-1-3-13-4-2-6/h6-7H,1-5,12H2 |
Clave InChI |
NDVJXSYLRFRKFF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















